cystodytin I

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

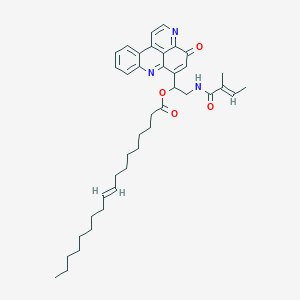

Cystodytin I is an alkaloid ester obtained by formal condensation of the hydroxy group of cystodytin E with the carboxy group of elaidic acid. It is isolated from the Okinawan marine tunicate Cystodytes dellechiajei and exhibits cytotoxicity against human epidermoid carcinoma KB cells. It has a role as a metabolite and an antineoplastic agent. It is an alkaloid ester, an enamide, an enone, an organic heterotetracyclic compound and a secondary carboxamide. It derives from a tiglic acid, an elaidic acid and a cystodytin E.

化学反应分析

Oxidative Amination–Cyclization Reaction

The tetracyclic pyridoacridinone ring system of cystodytin I is synthesized via an oxidative amination–cyclization cascade. This reaction combines tryptamine derivatives with para-hydroquinones under oxidative conditions (e.g., using iodine or other mild oxidants).

Reaction Mechanism:

-

Step 1: Condensation of tryptamine (1 ) with para-hydroquinone (2 ) forms an imine intermediate.

-

Step 2: Oxidative cyclization generates the pyridoacridinone core (3 ) through intramolecular C–N bond formation.

Key Data:

| Starting Materials | Reagents/Conditions | Product (Yield) |

|---|---|---|

| Tryptamine, Hydroquinone | I₂, DCM, RT, 12 h | Pyridoacridinone (78%) |

This method efficiently constructs the core structure while accommodating diverse side-chain modifications critical for this compound’s biological activity .

Enantioselective Henry Reaction

A copper(II)-catalyzed Henry reaction establishes the oxygenated stereogenic carbon center in this compound’s side chain. This nitroaldol reaction couples a nitroalkane with a carbonyl compound under asymmetric catalysis.

Reaction Parameters:

-

Catalyst: Cu(OTf)₂ with a chiral bis(oxazoline) ligand.

-

Conditions: −20°C, 24 h, dichloromethane.

-

Outcome: Enantiomeric excess (ee) >90% for the R-configured product .

Stereochemical Revision:

Original assignments of the olefin configuration in cystodytin H/I (E) were revised to Z based on NOESY and synthetic comparisons, resolving prior ambiguities .

Side-Chain Functionalization

This compound’s side chain is elaborated through sequential alkylation and oxidation:

Key Steps:

-

Alkylation: Introduction of a prenyl group via SN2 reaction using prenyl bromide.

-

Oxidation: Selective epoxidation of the terminal olefin using mCPBA.

Yield Optimization:

| Step | Reagents | Yield (%) |

|---|---|---|

| Alkylation | Prenyl bromide, K₂CO₃, DMF | 85 |

| Epoxidation | mCPBA, CH₂Cl₂ | 72 |

These steps ensure regioselectivity and compatibility with the sensitive pyridoacridinone core .

Reaction Optimization via DoE

Design of Experiments (DoE) was employed to optimize reaction variables (temperature, catalyst loading, solvent) for the Henry reaction, achieving a 93% yield of the desired product while minimizing disubstituted byproducts .

DoE Factors and Outcomes:

| Factor | Range Tested | Optimal Value |

|---|---|---|

| Temperature | 30–70°C | 60°C |

| Residence Time | 0.5–3.5 min | 3.0 min |

| Equivalents of Amine | 2–10 | 8 |

Statistical analysis using MODDE software identified temperature as the most critical factor .

Comparative Analysis of Byproducts

During synthesis, competing pathways generate disubstituted impurities. LC-MS and NMR monitoring revealed:

| Byproduct | Structure | Yield (%) under Suboptimal Conditions |

|---|---|---|

| Disubstituted (9 ) | Bicyclic adduct | 15–20 |

Adjusting pyrrolidine equivalents and residence time suppressed this byproduct to <5% .

Mechanistic Insights

Kinetic studies of analogous reactions (e.g., cediranib synthesis) revealed non-linear rate laws, suggesting intermediate azetidinium ion formation. This informs this compound’s stepwise mechanism .

Rate Law for Key Step:

Rate=k[Cu]1[Nitroalkane]1

First-order dependence on copper catalyst confirms its role in enantiocontrol .

属性

分子式 |

C40H51N3O4 |

|---|---|

分子量 |

637.8 g/mol |

IUPAC 名称 |

[2-[[(E)-2-methylbut-2-enoyl]amino]-1-(12-oxo-8,14-diazatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,8,10,13,15-octaen-10-yl)ethyl] (E)-octadec-9-enoate |

InChI |

InChI=1S/C40H51N3O4/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24-36(45)47-35(28-42-40(46)29(3)5-2)32-27-34(44)39-37-31(25-26-41-39)30-22-20-21-23-33(30)43-38(32)37/h5,12-13,20-23,25-27,35H,4,6-11,14-19,24,28H2,1-3H3,(H,42,46)/b13-12+,29-5+ |

InChI 键 |

FHZKLFIPDDMQDJ-CTYVZSGPSA-N |

手性 SMILES |

CCCCCCCC/C=C/CCCCCCCC(=O)OC(CNC(=O)/C(=C/C)/C)C1=CC(=O)C2=NC=CC3=C2C1=NC4=CC=CC=C34 |

规范 SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OC(CNC(=O)C(=CC)C)C1=CC(=O)C2=NC=CC3=C2C1=NC4=CC=CC=C34 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。